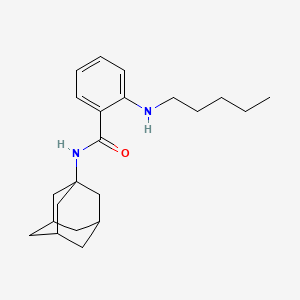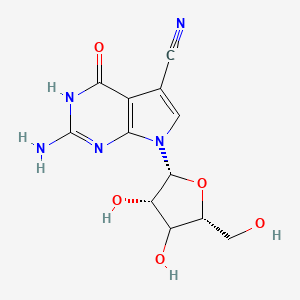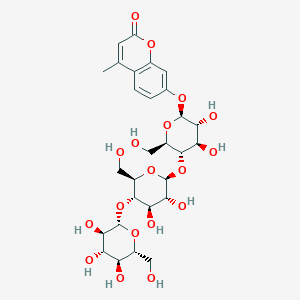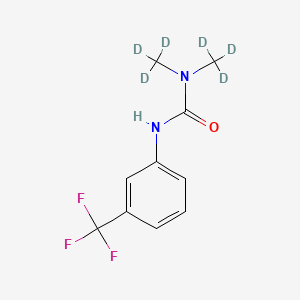
Eprinomectin-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eprinomectin-d3 is a deuterated form of Eprinomectin, a member of the avermectin family of drugs. These compounds are known for their parasiticide and anticancer properties. This compound is specifically used in scientific research to study the pharmacokinetics and metabolism of Eprinomectin due to the presence of deuterium atoms, which provide a distinct mass difference detectable by mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
Eprinomectin-d3 is synthesized through a multi-step process starting from the fermentation of Streptomyces avermitilis to produce avermectin B1. This is followed by chemical modifications to introduce the deuterium atoms. The key steps include:
Fermentation: Streptomyces avermitilis is cultured to produce avermectin B1.
Hydrogenation: Avermectin B1 is hydrogenated to produce 22,23-dihydroavermectin B1.
Deuteration: The hydrogen atoms at specific positions are replaced with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation followed by chemical synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.
化学反应分析
Types of Reactions
Eprinomectin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of this compound, which are often studied for their biological activity and stability.
科学研究应用
Eprinomectin-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Eprinomectin in biological systems.
Metabolism Studies: Helps in identifying metabolic pathways and intermediates.
Drug Development: Used in the development of new antiparasitic and anticancer drugs.
Analytical Chemistry: Serves as an internal standard in mass spectrometry for quantifying Eprinomectin levels in various samples.
作用机制
Eprinomectin-d3 exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The molecular targets include the glutamate-gated chloride channels and gamma-aminobutyric acid (GABA) receptors.
相似化合物的比较
Eprinomectin-d3 is compared with other similar compounds such as:
Ivermectin: Another member of the avermectin family with similar antiparasitic properties but different pharmacokinetic profiles.
Doramectin: Similar to Eprinomectin but with variations in its chemical structure that affect its potency and spectrum of activity.
Abamectin: Used primarily in agriculture for pest control, with a different safety profile compared to Eprinomectin.
This compound is unique due to its deuterated form, which makes it particularly useful in research applications involving mass spectrometry and pharmacokinetic studies.
属性
分子式 |
C49H73NO14 |
|---|---|
分子量 |
903.1 g/mol |
IUPAC 名称 |
2,2,2-trideuterio-N-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6R)-6-[(1'R,2S,3R,4'S,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'R,24'R)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30+,31+,34+,35+,36+,37+,38+,39+,40+,41-,42-,43+,44-,45-,46+,48?,49+/m1/s1/i9D3 |
InChI 键 |
WPNHOHPRXXCPRA-PFJQDRNASA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](O[C@H](C[C@@H]1OC)O[C@@H]2[C@@H](O[C@H](C[C@@H]2OC)O[C@@H]\3[C@@H](/C=C/C=C/4\CO[C@@H]5[C@]4([C@@H](C=C([C@H]5O)C)C(=O)O[C@H]6C[C@H](C/C=C3\C)OC7(C6)C=C[C@H]([C@@H](O7)C(C)C)C)O)C)C)C |
规范 SMILES |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)


![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)

